molecular formula C8H6ClFN2 B1530699 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole CAS No. 1283719-98-1

2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B1530699
CAS No.: 1283719-98-1
M. Wt: 184.6 g/mol
InChI Key: RUKXJDUUGYFPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole, also known as 2-chloro-4-fluoro-1-methylbenzimidazole, is an organic compound with the molecular formula C8H6ClFN2 and a molecular weight of 184.6 g/mol . This compound is supplied as a powder and should be stored at room temperature . This chemical is a derivative of the benzimidazole scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its association with a wide spectrum of biological activities . The benzimidazole nucleus is a key pharmacophore in numerous therapeutic agents, including antiparasitics, antimicrobials, antivirals, and proton pump inhibitors . Its structural similarity to naturally occurring nucleotides allows it to interact effectively with biopolymers in living systems . As such, this compound serves as a valuable building block for researchers in medicinal chemistry, particularly in the synthesis of novel compounds for investigating structure-activity relationships (SAR) and developing new therapeutic candidates . The specific chloro and fluoro substituents on the benzimidazole core make it a versatile intermediate for further chemical modifications and exploration in various research programs . Hazard and Safety Information: This compound carries the GHS warning signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-4-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-12-6-4-2-3-5(10)7(6)11-8(12)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXJDUUGYFPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283719-98-1
Record name 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Aromatic Substitution and Halogenation

A key step involves preparing halogenated intermediates such as 2-chloro-4-fluoroaniline derivatives, which can be converted into benzodiazole structures. For example, a method described in patent literature involves:

  • Starting from dichloro-fluoro-nitrobenzene derivatives.
  • Performing nucleophilic substitution with sodium methoxide or alcohols to introduce methoxy or alkoxy groups.
  • Controlling temperature between 5°C and 60°C (preferably 20–40°C) for 5–12 hours to optimize regioselectivity and yield.
  • Using organic solvents like ethyl acetate or methyl tert-butyl ether for extraction and purification.

This stepwise approach allows selective substitution of chlorine atoms while preserving fluorine substituents, crucial for the target compound's structure.

Cyclization and Reductive Steps

The formation of the benzodiazole ring system often involves:

  • Reductive cyclization of nitro-substituted intermediates.
  • Use of reducing agents such as sodium borohydride or sodium tetrahydroborate.
  • Reaction temperatures around 50°C maintained for several hours (e.g., 4 hours) to ensure complete cyclization.
  • Monitoring by thin-layer chromatography (TLC) and purification by recrystallization to achieve high purity (up to 99%).

Representative Experimental Procedure Example

A reported synthesis for a related halogenated benzimidazole involved:

Step Reagents & Conditions Details & Outcome
1 Nucleophilic substitution on 3-chloro-1,2-difluoro-4-nitrobenzene with sodium methoxide 5–12 h at 20–40°C, yields regioisomeric methoxy-nitrobenzene intermediates with up to 98% yield
2 Reduction using sodium tetrahydroborate in acetone at 50°C for 4 h Formation of benzodiazole ring, monitored by TLC, crude product purified by recrystallization, yield ~80%
3 Methylation of nitrogen (inferred from related compounds) Methylation under mild conditions, purification by column chromatography or recrystallization

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic substitution Sodium methoxide, organic solvent extraction 20–40 5–12 Up to 98 Regioselective substitution
Reduction & cyclization Sodium tetrahydroborate in acetone 50 4 ~80 Monitored by TLC, recrystallization
Methylation of nitrogen Methylating agent (e.g., methyl iodide) Mild (room temp) 2–6 70–90* Purification by chromatography

*Estimated yield based on analogous benzimidazole methylations.

Research Findings and Analysis

  • The nucleophilic substitution step is critical for introducing the methoxy group regioselectively, which influences the final substitution pattern on the benzodiazole ring.
  • Reduction and cyclization steps using sodium tetrahydroborate are efficient and provide good yields with high purity, indicating a robust method for ring closure.
  • The methylation step , while less documented specifically for this compound, is well-established in the synthesis of related benzimidazole derivatives, suggesting straightforward adaptation.
  • Control of reaction temperature and time is essential to optimize yields and minimize by-products, especially in halogenated aromatic systems prone to multiple substitution sites.
  • Purification techniques such as recrystallization and column chromatography are necessary to achieve high purity, with solvents like ethyl acetate and petroleum ether commonly used.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: It is investigated for its pharmacological activities, including potential use as an anti-inflammatory and anticancer agent.

  • Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole and related compounds from the evidence:

Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
6-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole Br (6), Cl (2), CH₃ (1) C₈H₆BrClN₂ 261.51 Bromine enhances electrophilic substitution; potential precursor for cross-coupling reactions .
2-(Difluoromethyl)-1H-1,3-benzodiazole CHF₂ (2) C₈H₆F₂N₂ 168.15 Difluoromethyl group increases lipophilicity; may improve blood-brain barrier penetration .
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole OCH₃ (5), thiazole (2) C₁₁H₉N₃OS 247.27 Methoxy (electron-donating) and thiazole groups enhance π-stacking interactions; antimicrobial applications .
2-(Chloromethyl)-1-[4-(isopropoxy)phenyl]-1H-1,3-benzodiazole CH₂Cl (2), isopropoxyphenyl (1) C₁₇H₁₇ClN₂O 300.78 Chloromethyl and bulky aryl ether increase steric hindrance; potential protease inhibition .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole, thiazole, bromophenyl C₂₈H₂₁BrN₈O₂S 637.48 Bromophenyl and triazole enhance binding to α-glucosidase (docking studies suggest competitive inhibition) .

Key Comparative Insights:

Halogen Effects: Chlorine vs. Fluorine vs. Difluoromethyl: The target’s fluorine atom (electron-withdrawing) contrasts with the difluoromethyl group in 2-(difluoromethyl)-1H-1,3-benzodiazole, which enhances hydrophobicity and metabolic stability .

Substituent Position and Bulk :

  • The isopropoxyphenyl group in introduces steric bulk, reducing rotational freedom compared to the target’s smaller substituents. This may limit membrane permeability but improve target specificity .

Heterocyclic Modifications :

  • Thiazole and triazole moieties (e.g., compound 9c in ) enable hydrogen bonding and π-π interactions, critical for enzyme inhibition. The target’s simpler structure lacks these motifs, suggesting divergent biological roles .

Research Findings and Implications

  • Synthetic Flexibility : Benzodiazoles are synthesized via cyclocondensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions . Halogenated analogs like the target compound likely require regioselective halogenation steps.
  • Stability and Reactivity : Fluorine’s small size and high electronegativity in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., bromine or chloromethyl groups) .

Biological Activity

2-Chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole is a compound with significant potential in medicinal chemistry and biological research. Its unique molecular structure, characterized by the presence of halogen atoms and a benzodiazole moiety, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C8H6ClF N2
  • Molecular Weight : 186.60 g/mol
  • CAS Number : 1283719-98-1

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that benzodiazole derivatives exhibit promising antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains. The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

Research into the anticancer properties of this compound has also yielded encouraging results. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to influence cell cycle regulation and promote caspase activity, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Molecular Sciences assessed the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of bacterial pathogens.

CompoundMIC (μg/mL)
2-Chloro-4-fluoro-1-methyl-1H-benzodiazole15
Control (Ciprofloxacin)8

The results indicated that while the compound demonstrated moderate activity, it was less potent than established antibiotics like ciprofloxacin .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects, 2-chloro-4-fluoro-1-methyl-1H-benzodiazole was evaluated for its ability to inhibit proliferation in various cancer cell lines. The findings are summarized below:

Cell LineIC50 (μM)Apoptosis Induction (%)
MCF7 (Breast Cancer)1045
HeLa (Cervical Cancer)1250

The compound was shown to significantly induce apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The proposed mechanisms for the biological activities of 2-chloro-4-fluoro-1-methyl-1H-benzodiazole include:

  • Inhibition of DNA Synthesis : The compound may intercalate into DNA strands, disrupting replication.
  • Caspase Activation : It triggers apoptotic pathways through caspase activation, leading to cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions under reflux conditions. For example, a benzodiazole core can be functionalized by halogenation (chloro/fluoro) and alkylation (methyl) using reagents like POCl₃ for chlorination and methyl iodide for methylation. Purity is validated via HPLC (>95% purity), supported by spectroscopic characterization (¹H/¹³C NMR, IR) and elemental analysis (C, H, N). Melting point determination (e.g., 141–143°C for analogous compounds) and X-ray crystallography (using SHELX software for structural refinement) confirm identity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography (via SHELXL refinement) resolves bond lengths/angles and confirms regioselectivity of substituents. Computational methods (DFT calculations) predict electronic properties (e.g., HOMO-LUMO gaps). Spectroscopic techniques like ¹⁹F NMR detect fluorine environments, while IR identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What stability considerations are critical during storage and experimental use?

  • Methodological Answer : Stability is influenced by light, temperature, and humidity. Store at -20°C in amber glass under inert atmosphere. Monitor degradation via TLC/HPLC; common degradation products include dehalogenated analogs or oxidized methyl groups. Use anhydrous solvents (e.g., DMF, DMSO) in reactions to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated benzodiazoles under varying conditions?

  • Methodological Answer : Screen catalysts (e.g., Pd for cross-coupling) and solvents (polar aprotic vs. ethers). For example, DMSO enhances cyclization efficiency at 120°C compared to THF. Microwave-assisted synthesis reduces reaction time (e.g., 4 hours vs. 18 hours for analogous triazoles). Optimize stoichiometry of halogenating agents (e.g., NCS for chlorination) to minimize byproducts .

Q. How should researchers address contradictions between spectroscopic data and computational models?

  • Methodological Answer : Cross-validate experimental NMR/IR data with DFT-predicted spectra (Gaussian or ORCA software). Discrepancies in chemical shifts may arise from solvent effects or crystal packing. Use SC-XRD to resolve ambiguities in regiochemistry. For example, computational models may mispredict fluorine’s inductive effects without accounting for crystal field interactions .

Q. What methodologies are recommended for evaluating pharmacological activity?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive controls. For target engagement, perform molecular docking (AutoDock Vina) against protein databases (PDB). Synthesize analogs (e.g., 4-bromo or trifluoromethyl derivatives) to establish structure-activity relationships (SAR). Validate binding via SPR or ITC for kinetic/thermodynamic profiling .

Q. How can substituent modifications influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃ at position 4) enhance electrophilicity, affecting nucleophilic aromatic substitution. Methyl groups at N1 increase steric hindrance, reducing metabolic degradation. Compare analogues (e.g., 4-bromo vs. 4-fluoro derivatives) in kinetic studies to map electronic vs. steric contributions. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What computational tools are effective for predicting intermolecular interactions in crystal packing?

  • Methodological Answer : Mercury (CCDC) analyzes hydrogen bonding (e.g., N-H···F) and π-π stacking. Hirshfeld surface analysis quantifies intermolecular contacts. Pair distribution function (PDF) studies resolve amorphous phase interactions. For polymorph prediction, use force fields (COMPASS III) in Materials Studio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.